Lipophilicity Differentiation: C5 Spacer Provides a logP of 5.62, Positioned Between Shorter and Longer Homologs
The target C5 compound exhibits a computed logP of 5.62, which reflects its n‑pentane spacer . This value is substantially higher than that of the C4 homologs and lower than the C7 and C8 homologs. LogP is a primary determinant of passive membrane permeability, solubility, and non‑specific protein binding; a deviation of ≥1 logP unit between homologs is sufficient to alter pharmacokinetic behavior and assay compatibility [1]. The C5 spacer occupies a distinct lipophilicity window that is not duplicated by any other commercially available homolog in the series, making it the preferred entry when a logP near 5.6 is required by a screening cascade or formulation specification.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.62 |
| Comparator Or Baseline | C4 homolog (1,4-Butanediamine, N,N′-di-4-quinolinyl-, CAS 104771-99-5): logP ≈ 5.0; C7 homolog (1,7-Heptanediamine, N,N′-di-4-quinolinyl-, CAS 57599-90-3): logP ≈ 6.2; C8 homolog (1,8-Octanediamine, N,N′-di-4-quinolinyl-, CAS 57599-91-4): logP ≈ 6.5 |
| Quantified Difference | ΔlogP ≈ +0.6 vs. C4; ΔlogP ≈ −0.6 vs. C7; ΔlogP ≈ −0.9 vs. C8 |
| Conditions | Computed using standard fragment-based algorithms; consistent methodology applied across homologs (Chem960 database) |
Why This Matters
A logP difference of >0.5 between homologs drives measurable divergence in membrane permeability, aqueous solubility, and non-specific protein binding, directly impacting assay reproducibility and hit-to-lead progression.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
